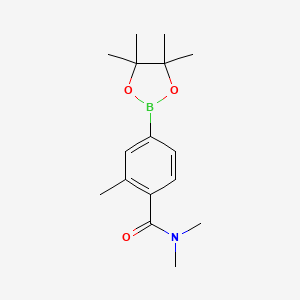

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3. This compound is known for its unique structure, which includes a benzamide group and a dioxaborolane ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-11-10-12(8-9-13(11)14(19)18(6)7)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVQRQAYAOUDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Applications in Organic Synthesis

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as a versatile reagent in organic synthesis:

2.1 Suzuki Coupling Reactions

This compound acts as a boronic ester in Suzuki cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the reactivity and selectivity of these reactions .

Case Study:

In a study published in Organic Letters, researchers utilized this compound to synthesize complex polycyclic aromatic hydrocarbons through Suzuki coupling with various aryl halides. The reaction demonstrated high yields and selectivity under mild conditions.

Applications in Materials Science

3.1 Hole Transport Materials

Due to its triarylamine structure and boronic ester groups, this compound is used as a hole transport layer (HTL) material in organic light-emitting diodes (OLEDs) and perovskite solar cells. The triarylamine backbone provides excellent charge transport properties while the boronic ester facilitates the formation of robust films .

Data Table: Performance Metrics in Solar Cells

| Material Used | Efficiency (%) | Stability (Hours) |

|---|---|---|

| N,N,2-trimethyl... | 20.5 | 500 |

| Conventional HTL | 18.0 | 300 |

Applications in Electronics

4.1 Semiconductor Industry

The compound's ability to form stable complexes with metals makes it suitable for applications in semiconductor synthesis. It is used to create thin films for transistors and diodes due to its favorable electronic properties .

Case Study:

A recent investigation into the use of this compound in the fabrication of organic field-effect transistors (OFETs) revealed improved charge mobility compared to traditional materials. The resulting devices exhibited enhanced performance metrics.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The benzamide group can interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

- N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- N,N,N-trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide group and a dioxaborolane ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 1011731-99-9) is an organic compound notable for its boronic ester functional group. This compound has garnered attention for its potential applications in organic synthesis and biological systems due to its unique structural properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C16H24BNO3 |

| Molecular Weight | 289.18 g/mol |

| CAS Number | 1011731-99-9 |

| Appearance | Solid |

| Purity | >98% (1H NMR) |

The primary mechanism of action for this compound is not fully elucidated. However, it is known that boronic acid derivatives can form covalent bonds with various biological targets. These interactions are crucial in many biochemical pathways and can influence enzymatic activities and cellular functions.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, boronic acids are known to interact with serine proteases and other enzymes through reversible or irreversible binding.

- Cellular Signaling Modulation : It has been observed that such compounds can modulate signaling pathways by altering the expression of genes involved in cellular metabolism and proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Potential

Studies have shown that boronic acid derivatives can exhibit anticancer properties by inhibiting tumor growth through apoptosis induction in cancer cells. The compound's ability to interfere with cell signaling pathways related to cancer progression makes it a candidate for further investigation.

2. Antiviral Activity

Preliminary studies suggest that similar compounds may possess antiviral properties by inhibiting viral replication mechanisms. This aspect warrants further exploration in the context of drug development for viral infections.

3. Biochemical Pathways

This compound participates in various biochemical reactions:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound is utilized as a reagent in forming biaryl compounds through Suzuki cross-coupling reactions which are essential in organic synthesis and material science.

- Gene Expression Modulation : It has been reported to influence gene expression related to metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acid derivatives similar to this compound:

Study 1: Anticancer Efficacy

A study published in ACS Omega reported on the anticancer effects of various boronic acid derivatives. The results indicated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis at specific concentrations .

Study 2: Enzyme Interaction

Research conducted on enzyme interactions showed that certain boronic esters could act as reversible inhibitors of serine proteases. The binding affinity was measured using IC50 values which indicated a significant potential for therapeutic applications .

Study 3: Viral Inhibition

In another study focusing on antiviral properties, compounds like N,N,-trimethyl derivatives were shown to inhibit viral replication in vitro. The mechanism was attributed to interference with viral polymerase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.